molecular formula C14H18N2O2S B10868874 5-(4-Methyl-piperidine-1-sulfonyl)-1h-indole

5-(4-Methyl-piperidine-1-sulfonyl)-1h-indole

Cat. No.: B10868874
M. Wt: 278.37 g/mol
InChI Key: SEMMJYOFXNAJLP-UHFFFAOYSA-N
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Description

5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an indole core structure, which is a common motif in many biologically active molecules, and a sulfonyl group attached to a piperidine ring, which enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole typically involves the reaction of an indole derivative with a sulfonyl chloride in the presence of a base. One common method includes the use of 4-methylpiperidine and sulfonyl chloride, which react under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the base used can be triethylamine or pyridine .

Industrial Production Methods

On an industrial scale, the production of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety .

Chemical Reactions Analysis

Types of Reactions

5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Amines, thiols, dimethylformamide (DMF), dichloromethane (DCM).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an antagonist at the 5-HT6 receptor, which is involved in cognitive processes. By binding to this receptor, the compound can modulate the levels of neurotransmitters like glutamate and acetylcholine, leading to improved cognitive function .

Comparison with Similar Compounds

Similar Compounds

    5-[(1-Methylpiperidin-4-yl)methyl]arylsulfonyl-1H-indole: Another compound with a similar structure but different substitution pattern on the piperidine ring.

    N-arylsulfonyl tryptamine: A related compound with a different core structure but similar sulfonyl group attachment.

Uniqueness

5-[(4-methylpiperidin-1-yl)sulfonyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively bind to the 5-HT6 receptor and modulate neurotransmitter levels makes it a promising candidate for therapeutic applications in neurological disorders .

Properties

Molecular Formula

C14H18N2O2S

Molecular Weight

278.37 g/mol

IUPAC Name

5-(4-methylpiperidin-1-yl)sulfonyl-1H-indole

InChI

InChI=1S/C14H18N2O2S/c1-11-5-8-16(9-6-11)19(17,18)13-2-3-14-12(10-13)4-7-15-14/h2-4,7,10-11,15H,5-6,8-9H2,1H3

InChI Key

SEMMJYOFXNAJLP-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC=C3

Origin of Product

United States

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